molecular formula C9H9BrClNO2 B7978118 3-Bromo-2-chloro-N-methoxy-N-methylbenzamide

3-Bromo-2-chloro-N-methoxy-N-methylbenzamide

Cat. No.: B7978118
M. Wt: 278.53 g/mol
InChI Key: SYWJVXOZUHOPFD-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-N-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-2-chlorobenzoic acid.

    Amide Formation: The carboxylic acid group of 3-bromo-2-chlorobenzoic acid is converted to an amide using N-methoxy-N-methylamine. This reaction is often facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy and methyl groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzamide, while a Suzuki-Miyaura coupling reaction would result in a biaryl compound.

Scientific Research Applications

3-Bromo-2-chloro-N-methoxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-N-methoxy-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity for certain targets. The methoxy and methyl groups can influence its pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-N-methylbenzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    3-Bromo-2-chloro-N-methoxybenzamide: Lacks the methyl group, which can influence its solubility and pharmacokinetic properties.

    2-Bromo-3-chloro-N-methoxy-N-methylbenzamide: Positional isomer with different substitution pattern, affecting its chemical and biological properties.

Uniqueness

3-Bromo-2-chloro-N-methoxy-N-methylbenzamide is unique due to the specific combination of substituents on the benzene ring and the amide nitrogen. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-2-chloro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWJVXOZUHOPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-2-chlorobenzoic acid (1.79 mmol) in 12 mL THF were added N,O-dimethylhydroxylamine HCl (2.32 mmol), EDC.HCl (4.29 mmol) and pyridine (2.68 mmol) at 0° C. The cooling bath was removed and stirring was continued at RT overnight. The reaction was diluted with DCM and extracted with water, sat. aq. NH4Cl solution, sat. aq. NaHCO3 solution, dried over MgSO4 and concentrated in vacuo. Purification by CC (KP-SIL™ from Biotage) using Hept to EtOAc gives the desired compound as colorless oil.
Quantity
1.79 mmol
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine HCl
Quantity
2.32 mmol
Type
reactant
Reaction Step One
Quantity
4.29 mmol
Type
reactant
Reaction Step One
Quantity
2.68 mmol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

500 mg of 3-bromo-2-chlorobenzoic acid are placed in 12.5 ml of tetrahydrofuran in a round-bottomed flask. The reaction mixture is cooled to 0° C. with an ice bath and then 228 mg of N,O-dimethylhydroxylamine hydrochloride, 814 mg of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 0.21 ml of pyridine are added thereto. The reaction mixture is subsequently stirred at ambient temperature for 16 h and the solvent is evaporated under reduced pressure. The residue is taken up between water and dichloromethane. The separated organic phase is subsequently washed once with a saturated ammonium chloride solution and once with a saturated sodium hydrogencarbonate solution, then dried over magnesium sulphate and concentrated under reduced pressure. 500 mg of compound are obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
228 mg
Type
reactant
Reaction Step Two
Quantity
814 mg
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two

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